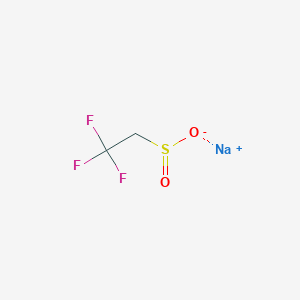
Sodium 2,2,2-trifluoroethane-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,2,2-trifluoroethane-1-sulfinate is an organofluorine compound with the molecular formula C₂H₂F₃NaO₂S. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Direct Sulfination: One common method involves the reaction of 2,2,2-trifluoroethanol with sulfur dioxide and a base, such as sodium hydroxide, under controlled conditions to yield this compound.
Electrophilic Fluorination: Another route includes the electrophilic fluorination of ethane-1-sulfinic acid derivatives using reagents like Selectfluor, followed by neutralization with sodium hydroxide.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process typically includes:
Reactant Mixing: Combining 2,2,2-trifluoroethanol, sulfur dioxide, and sodium hydroxide.
Reaction Control: Maintaining specific temperature and pressure conditions to optimize the reaction.
Purification: Using techniques such as crystallization or distillation to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acids.
Reduction: It can be reduced to form corresponding sulfides under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Sulfonic Acids: Formed through oxidation.
Sulfides: Resulting from reduction.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Chemistry:
Fluorinating Agent: Used in the synthesis of fluorinated organic compounds.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique chemical structure.
Medicine:
Drug Development: Explored as a building block in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.
Industry:
Material Science: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which sodium 2,2,2-trifluoroethane-1-sulfinate exerts its effects is primarily through its ability to donate or accept electrons, facilitating various chemical reactions. Its trifluoromethyl group is highly electronegative, influencing the compound’s reactivity and interaction with other molecules. This electronegativity can stabilize transition states and intermediates, making it a valuable reagent in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Sodium Trifluoromethanesulfinate: Another fluorinated sulfinic acid salt, but with a different carbon backbone.
Sodium Ethanesulfinate: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Uniqueness: Sodium 2,2,2-trifluoroethane-1-sulfinate is unique due to its trifluoromethyl group, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its non-fluorinated counterparts. Its ability to participate in a wide range of reactions, coupled with its stability, makes it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C2H2F3NaO2S |
|---|---|
Poids moléculaire |
170.09 g/mol |
Nom IUPAC |
sodium;2,2,2-trifluoroethanesulfinate |
InChI |
InChI=1S/C2H3F3O2S.Na/c3-2(4,5)1-8(6)7;/h1H2,(H,6,7);/q;+1/p-1 |
Clé InChI |
QBYZFENBJAXDLI-UHFFFAOYSA-M |
SMILES canonique |
C(C(F)(F)F)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


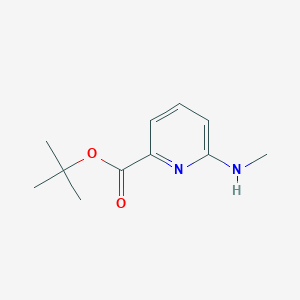
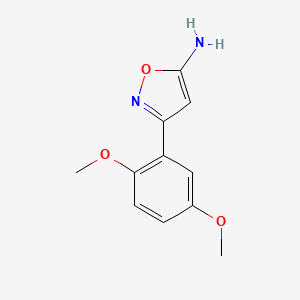
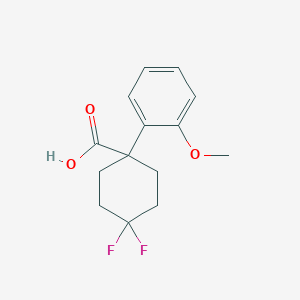
![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13541884.png)
![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13541886.png)

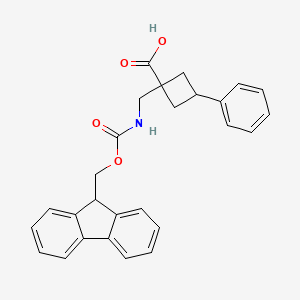
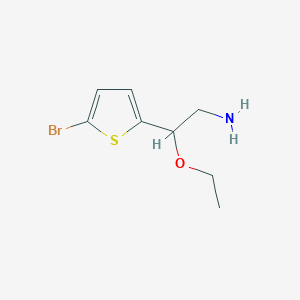
![{5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid](/img/structure/B13541916.png)
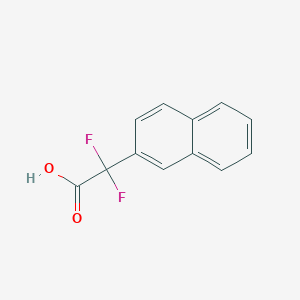
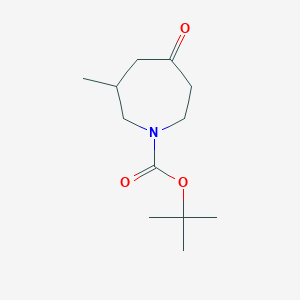
![ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13541929.png)
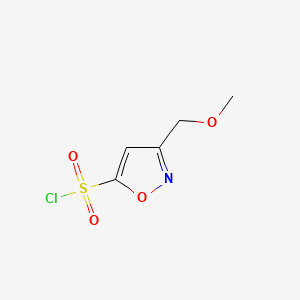
![8,8-Difluorodispiro[3.1.36.14]decan-2-amine](/img/structure/B13541936.png)
